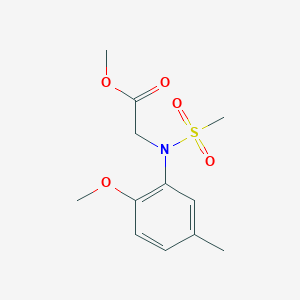

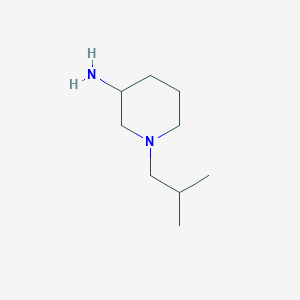

2-(Ethylamino)-2-phenyl-acetonitrile

Overview

Description

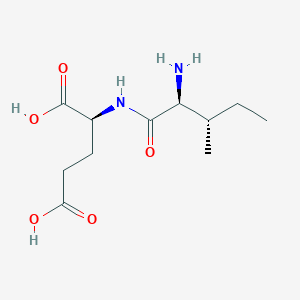

2-(Ethylamino)-2-phenyl-acetonitrile, also known as fenproporex, is a chemical compound that belongs to the anorectic drug class. It is a derivative of amphetamine and is used as an appetite suppressant in the treatment of obesity. Fenproporex has been widely studied for its potential use in the treatment of other disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Scientific Research Applications

Ethylene Oxide Sterilization

Ethylene Oxide Sterilization of Medical Devices : Ethylene oxide (EO) is recognized for its extensive application in sterilizing medical devices. The process benefits from EO's broad sterilization capabilities, particularly for new medical device development. This sterilization technique emphasizes cycle design and validation, showcasing how chemical compounds can be utilized to ensure the safety and effectiveness of medical instruments (Mendes, Brandão, & Silva, 2007).

Chemical Analysis and Separation Techniques

pH and pKa Variations in HPLC : A review concerning analyte pKa and buffer pH variations in reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phases reveals the intricate balance of chemical interactions within analytical methodologies. This research provides models to predict the pH of mobile phases and estimates pKa values of analytes, vital for understanding chromatographic retention and ionization degrees (Subirats, Rosés, & Bosch, 2007).

Advanced Oxidation Processes

Degradation of Acetaminophen by AOPs : Advanced oxidation processes (AOPs) represent a modern approach to treating recalcitrant compounds in water. The research on acetaminophen degradation underscores the efficiency of AOPs in breaking down persistent pharmaceuticals into less harmful by-products, demonstrating the environmental applications of chemical research (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Future Directions

: Chong, Y. K., Tang, M. H. Y., Chan, C. L., Li, Y. K., Ching, C. K., & Mak, T. W. L. (2017). 2-oxo-PCE: ketamine analogue on the streets. Hong Kong Medical Journal, 23(6), 665–666. Read more : Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach. Springer. Read more : Sigma-Aldrich. (n.d.). 2-(Ethylamino)ethanol. Read more

properties

IUPAC Name |

2-(ethylamino)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVMXMXPDLKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylamino)-2-phenyl-acetonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B3136718.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-prop-2-enylacetamide](/img/structure/B3136796.png)

![N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3136803.png)